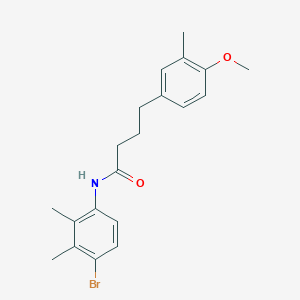
N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
Vue d'ensemble
Description
N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as BRD-MB-3, is a chemical compound used in scientific research. It belongs to the class of compounds known as bromodomain and extra-terminal (BET) inhibitors, which have been shown to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide inhibits BET proteins by binding to the bromodomain, a protein domain that recognizes acetylated lysine residues on histones. BET proteins are recruited to acetylated histones and regulate the expression of nearby genes. By inhibiting BET proteins, this compound prevents the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models of cancer, this compound has been shown to inhibit tumor growth and metastasis. In models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide in lab experiments is that it specifically targets BET proteins, which are involved in a variety of diseases. However, one limitation is that BET inhibitors can have off-target effects, which can complicate data interpretation. Additionally, the synthesis of this compound can be challenging, which can limit its availability for research.
Orientations Futures
There are several future directions for research involving N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. One direction is to study the role of BET proteins in other diseases, such as neurodegenerative diseases and infectious diseases. Another direction is to develop more potent and selective BET inhibitors, which can reduce off-target effects. Additionally, the development of new synthesis methods for this compound can increase its availability for research.
Conclusion:
In conclusion, this compound is a chemical compound used in scientific research to study the role of BET proteins in various diseases. It has been shown to have anti-inflammatory and anti-cancer effects by inhibiting BET proteins. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research involving this compound.
Applications De Recherche Scientifique
N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been used in scientific research to study the role of BET proteins in various diseases, including cancer, inflammation, and cardiovascular disease. BET proteins are transcriptional regulators that control the expression of genes involved in these diseases. By inhibiting BET proteins, this compound has been shown to have anti-inflammatory and anti-cancer effects.
Propriétés
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2/c1-13-12-16(8-11-19(13)24-4)6-5-7-20(23)22-18-10-9-17(21)14(2)15(18)3/h8-12H,5-7H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKDWWMJMXVIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=C(C(=C(C=C2)Br)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3535143.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide](/img/structure/B3535155.png)
![N-(4-{5-[(3-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B3535168.png)
![N-(2-isopropylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3535200.png)

![4-({4-chloro-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3535215.png)
![N-(2,5-dimethoxyphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3535221.png)

![N-{[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B3535223.png)
![3,5,6-trimethyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B3535238.png)
![ethyl 3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate](/img/structure/B3535242.png)
![4-bromo-N-{[4-methyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3535246.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B3535247.png)
![N-(3,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3535252.png)
